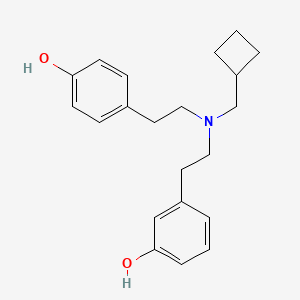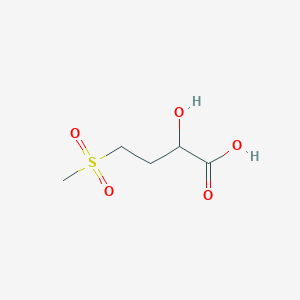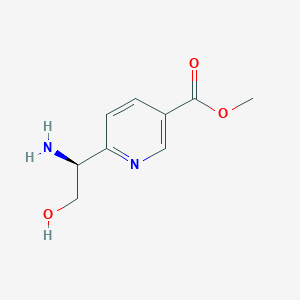
(S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, along with an amino and hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Esterification: Nicotinic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl nicotinate.
Amino Alcohol Addition: The methyl nicotinate is then reacted with (S)-1-amino-2-propanol under basic conditions to introduce the amino and hydroxyethyl groups. This step may require a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and subsequent amino alcohol addition using continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: Lacks the amino and hydroxyethyl groups.
Ethyl nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.
Nicotinic acid: The parent compound without esterification.
Uniqueness
(S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
methyl 6-[(1S)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)6-2-3-8(11-4-6)7(10)5-12/h2-4,7,12H,5,10H2,1H3/t7-/m1/s1 |
Clave InChI |
OZNUTAQTQLYGKC-SSDOTTSWSA-N |
SMILES isomérico |
COC(=O)C1=CN=C(C=C1)[C@@H](CO)N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3beta-(Trifluoromethyl)cyclohexane-1beta-yl]carbamic acid tert-butyl ester](/img/structure/B13044615.png)
![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13044620.png)
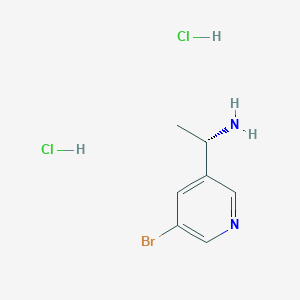
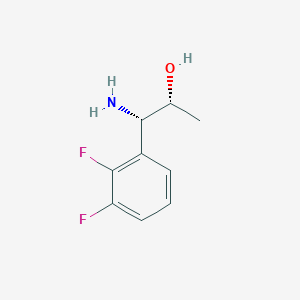
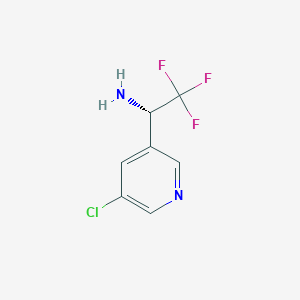
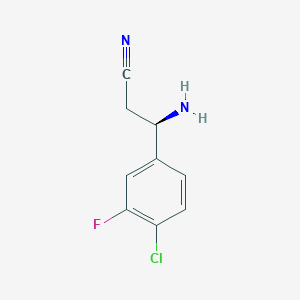
![(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044649.png)

![1-Amino-1-[2-(trifluoromethyl)phenyl]acetone](/img/structure/B13044666.png)
![4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid](/img/structure/B13044674.png)
![2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hcl](/img/structure/B13044691.png)
